Hapalosin

MDR reversal structure–activity relationship P‑glycoprotein

Hapalosin is a 12‑membered cyclic depsipeptide (macrolide incorporating both ester and amide linkages) first isolated from the cyanobacterium Hapalosiphon welwitschii. It belongs to a select group of natural products that can reverse the multidrug‑resistance (MDR) phenotype by inhibiting the P‑glycoprotein (P‑gp) efflux pump.

Molecular Formula C28H43NO6
Molecular Weight 489.6 g/mol
CAS No. 159542-04-8
Cat. No. B064535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHapalosin
CAS159542-04-8
Synonymshapalosin
Molecular FormulaC28H43NO6
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C
InChIInChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1
InChIKeyNJNAHFYVTBZQHU-LFFUDGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hapalosin (CAS 159542-04-8) Procurement Guide: Sourcing a Cyanobacterial Macrolide MDR Reversal Tool


Hapalosin is a 12‑membered cyclic depsipeptide (macrolide incorporating both ester and amide linkages) first isolated from the cyanobacterium Hapalosiphon welwitschii [1]. It belongs to a select group of natural products that can reverse the multidrug‑resistance (MDR) phenotype by inhibiting the P‑glycoprotein (P‑gp) efflux pump [2]. This mechanistic profile distinguishes hapalosin from simple cytotoxic agents and positions it as a targeted chemical‑biology probe for studying transporter‑mediated drug resistance.

Why Hapalosin (CAS 159542-04-8) Cannot Be Replaced by Other Cyclodepsipeptide MDR Reversers


Although several cyclic depsipeptides and macrocyclic lactones display P‑gp inhibitory activity, the MDR‑reversing potency of hapalosin is exquisitely sensitive to single‑atom modifications. Removal of the C8 hydroxyl group (yielding 8‑deoxyhapalosin) virtually abolishes activity [1], while replacement of the ester linkages with amide bonds (triamide analog) significantly reduces potency [2]. Such steep structure–activity relationships mean that generic cyclodepsipeptide scaffolds cannot be assumed to replicate hapalosin’s biological profile. Researchers who substitute hapalosin with a different analog risk introducing variables that confound P‑gp functional studies. The quantitative evidence below maps these precise SAR pinch‑points, enabling informed compound selection.

Hapalosin (CAS 159542-04-8) Head‑to‑Head Quantitative Differentiation Data for Informed Procurement


Hapalosin’s C8‑Hydroxyl Group Is Essential for MDR Reversal: Comparison with 8‑Deoxyhapalosin

Deletion of the C8 hydroxyl group destroys MDR‑reversing activity [1]. Hapalosin and 8‑deoxyhapalosin were tested head‑to‑head in K562 R and S/Adriblastine human erythroleukemic cell lines. While hapalosin showed clear activity, no significant MDR reversal was observed for the 8‑deoxy analog [1]. This single‑atom change (—OH → —H) therefore serves as a critical gatekeeper for biological function.

MDR reversal structure–activity relationship P‑glycoprotein

Hapalosin Matches Verapamil Potency as a P‑gp Reversal Agent in MCF‑7/ADR Cells

In MCF‑7/ADR breast cancer cells that overexpress P‑gp, hapalosin demonstrates MDR‑reversing activity comparable to the well‑characterized calcium‑channel blocker verapamil [1][2]. Two of four synthetic proline‑containing analogs surpassed hapalosin potency, while the remaining proline analogs and the triamide analog were less active [1]. This places hapalosin at a defined tier within the verapamil‑equivalent activity band and illustrates that modest scaffold modifications can shift potency in either direction.

P‑glycoprotein inhibition potency comparison verapamil benchmark

Conformational Locking by C12‑Position Substituents Enhances Hapalosin Analogue MDR Activity

Introduction of methyl, methylthioethyl, or phenylmethyl groups at the C12 position of hapalosin locks the macrocycle into a single cis‑peptide conformation, whereas unmodified hapalosin and other derivatives exist as conformational mixtures [1]. These conformationally constrained derivatives retained P‑gp‑mediated MDR‑reversing activity and additionally induced apoptosis, a phenotype not characteristic of the parent compound under the same conditions [1].

conformational analysis C12 modification P‑glycoprotein

Hapalosin Selectively Inhibits P‑gp over MRP; D‑Glucose Mimetics Show Opposite Transporter Selectivity

In a paired evaluation, hapalosin strongly inhibits P‑gp but D‑glucose mimetics that recapitulate its pharmacophore are unable to match this activity [1]. Conversely, four D‑glucose derivatives showed efficacy similar to hapalosin in antagonizing the multidrug resistance‑associated protein (MRP) in HL‑60/ADR cytotoxicity assays [1]. Thus, the native cyclodepsipeptide scaffold of hapalosin dictates P‑gp selectivity, whereas glucose‑based mimetics shift inhibitory preference toward MRP.

transporter selectivity P‑gp vs. MRP D‑glucose mimetics

N‑Methylation Controls Hapalosin Conformational Equilibrium; N‑Desmethyl Analog Adopts a Single Conformer

Synthetic hapalosin exists in CDCl₃ at 25 °C as a 2.3:1 mixture of two conformers, whereas its non‑N‑methyl analog (N‑desmethylhapalosin) populates only a single conformation [1]. NOESY and computational studies attribute this difference to the configuration of the tertiary amide bond [1]. Although both compounds retain MDR‑reversing activity, their distinct conformational landscapes can influence receptor‑binding modes and biophysical measurements.

N‑methylation conformational equilibrium analog comparison

Systematic Analog Study Reveals Functional‑Group Tolerance Map for Hapalosin MDR Activity

A panel of 22 hapalosin analogs incorporating systematic substituent deletions or variations was evaluated in a cell‑based MDR‑reversal assay [1]. Most structural changes were either detrimental to MDR‑reversing activity or did not significantly alter it, while a subset of modifications lowered general cytotoxicity without impairing MDR reversal [1]. This large‑scale comparison maps the pharmacophore boundaries and identifies which regions of the scaffold tolerate chemical modification.

analog library MDR reversal structure–activity relationship

Hapalosin (CAS 159542-04-8) High‑Value Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


P‑gp‑Specific MDR Probe for Transporter Selectivity Profiling

Use hapalosin as a P‑gp‑selective reference inhibitor in multiplexed transporter panels. Its strong P‑gp inhibition (comparable to verapamil in MCF‑7/ADR cells [1]) and differential selectivity versus MRP (in contrast to D‑glucose mimetics [2]) make it ideal for dissecting P‑gp contributions to drug‑efflux phenotypes. Researchers should pair hapalosin with an MRP‑selective control to achieve clean transporter attribution.

Positive Control for Natural‑Product‑Derived MDR‑Reversal Screening Cascades

In high‑throughput screens for novel MDR‑reversing natural products, hapalosin serves as a verapamil‑equivalent positive control with a distinct structural scaffold [1]. Its established activity in K562 R and S/Adriblastine lines [3] and the availability of the inactive 8‑deoxyhapalosin as a negative control [3] provide a robust on‑off assay pair.

Structure–Activity‑Relationship (SAR) Development Around the C8‑Hydroxyl Group

Because loss of the C8 hydroxyl abolishes MDR reversal [1], the C8 position represents a critical pharmacophoric anchor. Medicinal chemistry programs can use hapalosin as a parent scaffold to explore hydrogen‑bond donor‑acceptor interactions at the transporter binding site, using 8‑deoxyhapalosin as an isosteric inactive comparator.

Conformational‑Activity Relationship Studies Using N‑Methylation Variants

The sharp difference in solution conformational behavior—hapalosin exists as a 2.3:1 conformer mixture whereas the N‑desmethyl analog populates a single conformer [1]—enables studies that correlate conformational dynamics with P‑gp inhibition kinetics. Researchers can use the two compounds to decouple conformational effects from binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hapalosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.